(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a furan ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and furan-2-ylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2,4-dimethoxybenzyl chloride is added dropwise to a solution of furan-2-ylmethylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of azido or thiol-substituted benzyl derivatives.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: Shares the 2,4-dimethoxybenzyl moiety but lacks the furan ring.
Furan-2-ylmethylamine: Contains the furan ring but lacks the 2,4-dimethoxybenzyl group.
Uniqueness: (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is unique due to the combination of the 2,4-dimethoxybenzyl group and the furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNJIJHYHXQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227847 |
Source
|
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-66-7 |
Source
|
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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